TAMRA-PEG3-Azide

Descripción general

Descripción

TAMRA-PEG3-Azide is a red-fluorescent dye linker, with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains an azide group, which enables it to participate in click chemistry reactions. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG3-Azide involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) spacer and an azide group. The process typically includes the following steps:

Activation of TAMRA: TAMRA is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

PEGylation: The activated TAMRA is then reacted with a PEG derivative containing an amine group to form TAMRA-PEG.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

TAMRA-PEG3-Azide primarily undergoes click chemistry reactions, specifically:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.

Major Products

The major products of these reactions are triazole-linked conjugates, which retain the fluorescent properties of TAMRA and can be used for various labeling and detection applications .

Aplicaciones Científicas De Investigación

Fluorescence Imaging

TAMRA-PEG3-Azide is primarily utilized in fluorescence microscopy due to its bright red fluorescence. This property enables researchers to visualize cellular components in live or fixed cells, facilitating multi-color imaging experiments. The compound's pH insensitivity between 4 and 9 enhances its utility in various biological environments .

Case Study: Cellular Imaging

In a study examining the cellular uptake of this compound, researchers labeled specific proteins within Bacillus subtilis using the dye. The results demonstrated effective visualization of protein localization within the cells, showcasing the compound's potential for real-time imaging applications in microbiology .

Bioconjugation via Click Chemistry

The azide functional group in this compound allows for bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the attachment of various alkyne-modified probes or molecules to biomolecules with high precision.

Application Example: Protein Labeling

this compound has been employed for the biotinylation of proteins, allowing for subsequent purification via streptavidin-coated surfaces. The incorporation of the azide group facilitates strong binding and efficient isolation of target proteins, which is crucial in proteomics studies .

Drug Delivery Systems

In drug delivery research, this compound serves as a linker in antibody-drug conjugates (ADCs). Its PEG spacer enhances solubility and minimizes interactions between the drug and the antibody, improving therapeutic efficacy.

Case Study: Antibody-Drug Conjugates

A study highlighted the use of this compound in synthesizing ADCs for targeted cancer therapy. The conjugates demonstrated enhanced specificity towards cancer cells while reducing off-target effects, illustrating the compound's significance in developing more effective treatment options .

Nanotechnology Applications

This compound is also utilized in nanotechnology for creating functionalized nanoparticles. The compound's ability to undergo click chemistry allows for the attachment of various functional groups to nanoparticles, enabling targeted drug delivery and imaging capabilities.

Example: Functionalized Nanoparticles

Research has shown that nanoparticles modified with this compound can selectively bind to specific cell types, enhancing targeted delivery mechanisms in cancer therapies .

Summary

This compound is an invaluable tool across multiple scientific disciplines, particularly in fluorescence imaging, bioconjugation, drug delivery systems, and nanotechnology. Its unique chemical properties facilitate innovative applications that enhance our understanding of biological processes and improve therapeutic strategies.

Mecanismo De Acción

The mechanism of action of TAMRA-PEG3-Azide involves its participation in click chemistry reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of TAMRA enable the visualization and tracking of these labeled molecules in various biological and chemical systems .

Comparación Con Compuestos Similares

Similar Compounds

6-FAM Azide: A green-fluorescent dye with excitation and emission maxima at 496 nm and 516 nm, respectively.

Sulforhodamine 101-PEG3-Azide: A red-fluorescent dye with excitation and emission maxima at 584 nm and 603 nm, respectively.

Cyanine 5 Azide: A far-red fluorescent dye with excitation and emission maxima at 646 nm and 662 nm, respectively.

Uniqueness

TAMRA-PEG3-Azide is unique due to its specific excitation and emission properties, making it suitable for applications requiring red fluorescence. The PEG3 spacer enhances its solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules .

Actividad Biológica

TAMRA-PEG3-Azide is a specialized compound that integrates a fluorescent dye, a polyethylene glycol (PEG) linker, and an azide group. This unique combination allows it to play a significant role in bioconjugation and targeted therapeutic applications. The biological activity of this compound can be assessed through its ability to label proteins, facilitate imaging, and participate in various biochemical reactions.

Chemical Structure and Properties

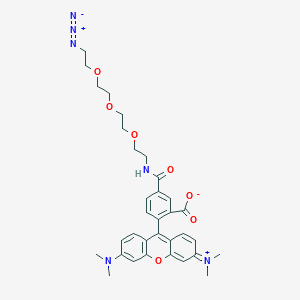

This compound consists of the following components:

- TAMRA Moiety : A fluorescent dye that emits strong signals, useful for detection in assays.

- PEG Linker : Enhances solubility and reduces non-specific interactions.

- Azide Group : Enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating bioconjugation.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈N₆O₇ |

| Molecular Weight | 630.69 g/mol |

| Purity | ≥ 90% (HPLC) |

| Solubility | DMSO, DMF, slightly soluble in water |

| Excitation Maximum | 546 nm |

| Emission Maximum | 579 nm |

The primary mechanism by which this compound exhibits biological activity is through its azide functionality, which allows it to undergo CuAAC reactions. This reaction is crucial for the selective linking of the azide group to terminal alkynes, forming stable triazole compounds. This property is particularly beneficial for creating complex bioconjugates and labeling biomolecules for imaging or therapeutic purposes .

Protein Labeling

This compound is extensively used for protein labeling due to its fluorescent properties. In a study involving metabolic labeling with alkyne-containing probes, researchers demonstrated the successful incorporation of this compound into cellular proteins. The protocol involved mixing protein lysates with the compound under controlled conditions, leading to efficient labeling detectable via fluorescence microscopy .

Imaging Studies

The compound's strong fluorescent signal makes it ideal for various imaging techniques. For instance, this compound has been utilized in live-cell imaging studies to track protein interactions and localization within cells. Its ability to permeate cell membranes allows for cytosolic distribution without significant accumulation in organelles like the endoplasmic reticulum (ER) .

Case Studies

- Fluorescence Microscopy : In experiments conducted with HeLa cells, this compound was shown to localize primarily in the cytosol while allowing visualization of cellular structures through fluorescence microscopy. This capability was instrumental in studying cellular dynamics and interactions among tagged proteins .

- Protein Purification : The compound has also been employed in affinity purification protocols where it binds specifically to streptavidin or avidin, enhancing the recovery of biotinylated proteins from complex mixtures. This application underscores its utility in molecular biology for purifying tagged proteins.

Comparative Analysis with Similar Compounds

To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| TAMRA-PEG-NH₂ | Contains amine instead of azide | Simpler conjugation chemistry |

| Biotin-PEG4-Azide | Longer PEG chain; azide functionality | More flexible linker for larger biomolecules |

| Cy5-PEG3-Azide | Different fluorescent dye (Cy5) | Provides near-infrared fluorescence |

| Azide-PEG-Biotin | Combines azide with biotin without TAMRA | Directly links to streptavidin without dye |

Propiedades

IUPAC Name |

5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREJCORUQQJQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?

A1: this compound serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of this compound to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.

Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with this compound?

A2: Click chemistry offers a highly efficient and selective method for attaching the this compound to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.